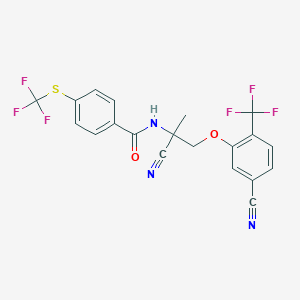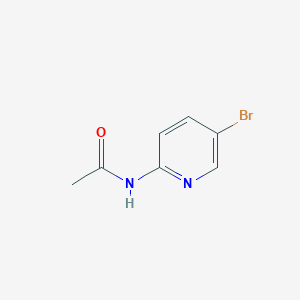
2-Acetamido-5-bromopyridine
Übersicht
Beschreibung
LY 178002 ist ein potenter Inhibitor von 5-Lipoxygenase und Phospholipase A2. Es hat eine signifikante Wirksamkeit bei der Hemmung der Produktion von Leukotrien B4 durch menschliche polymorphkernige Leukozyten gezeigt und weist eine relativ schwache Hemmung der Cyclooxygenase auf . Diese Verbindung wurde auf ihre entzündungshemmenden Eigenschaften und möglichen therapeutischen Anwendungen bei verschiedenen Krankheiten untersucht .
Herstellungsmethoden
Die Synthese von LY 178002 umfasst mehrere Schritte, beginnend mit der Herstellung der Thiazolidinon-Kernstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Thiazolidinon-Kerns: Die Kernstruktur wird durch eine Cyclisierungsreaktion unter Beteiligung eines Thioamids und einer Carbonylverbindung synthetisiert.
Substitutionsreaktionen: Verschiedene Substituenten werden durch nucleophile Substitutionsreaktionen in die Kernstruktur eingeführt.
Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen
Wissenschaftliche Forschungsanwendungen
Chemie: Es wird als Werkzeugverbindung zur Untersuchung der Hemmung von 5-Lipoxygenase und Phospholipase A2 verwendet.
Biologie: Die Verbindung wird in der Forschung eingesetzt, um die Rolle von Leukotrien B4 bei entzündlichen Prozessen zu verstehen.
Wirkmechanismus
LY 178002 entfaltet seine Wirkung durch Hemmung der enzymatischen Aktivität von 5-Lipoxygenase und Phospholipase A2. Diese Hemmung führt zu einer Abnahme der Produktion von Leukotrien B4, einem potenten Entzündungsmediator. Die Verbindung zeigt auch eine schwache Hemmung der Cyclooxygenase, was zu ihren entzündungshemmenden Eigenschaften beiträgt . Die beteiligten molekularen Ziele und Pfade umfassen die Arachidonsäurekaskade und die Hemmung der Lipidperoxidation .
Safety and Hazards
Vorbereitungsmethoden
The synthesis of LY 178002 involves multiple steps, starting with the preparation of the core thiazolidinone structure. The synthetic route typically includes the following steps:
Formation of the Thiazolidinone Core: The core structure is synthesized through a cyclization reaction involving a thioamide and a carbonyl compound.
Substitution Reactions: Various substituents are introduced to the core structure through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Analyse Chemischer Reaktionen
LY 178002 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid sowie verschiedene Nucleophile und Elektrophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wirkmechanismus
LY 178002 exerts its effects by inhibiting the enzymatic activity of 5-lipoxygenase and phospholipase A2. This inhibition leads to a decrease in the production of leukotriene B4, a potent inflammatory mediator. The compound also shows weak inhibition of cyclooxygenase, further contributing to its anti-inflammatory properties . The molecular targets and pathways involved include the arachidonic acid cascade and the inhibition of lipid peroxidation .
Vergleich Mit ähnlichen Verbindungen
LY 178002 ist einzigartig in seiner dualen Hemmung von 5-Lipoxygenase und Phospholipase A2. Ähnliche Verbindungen umfassen:
Zileuton: Ein selektiver 5-Lipoxygenase-Inhibitor, der zur Behandlung von Asthma eingesetzt wird.
Aspirin: Ein bekannter Cyclooxygenase-Inhibitor mit entzündungshemmenden Eigenschaften.
LY 178002 zeichnet sich durch seine kombinierte Hemmung mehrerer Enzyme in der Arachidonsäurekaskade aus, was es zu einem wertvollen Werkzeug in der Erforschung entzündlicher Prozesse macht .
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFCOXATGBYERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303622 | |
| Record name | 2-Acetamido-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-97-3 | |
| Record name | 7169-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetamido-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetamido-5-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
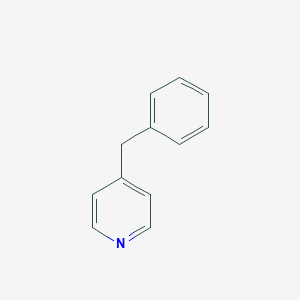
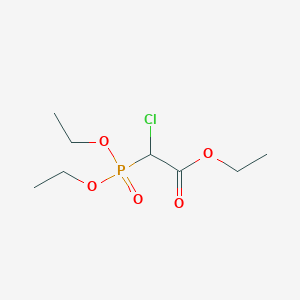
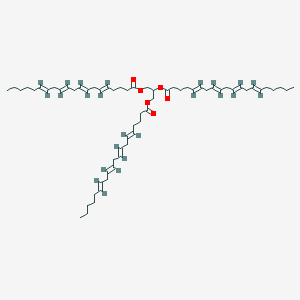
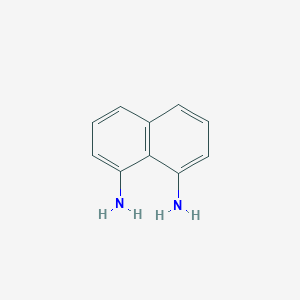
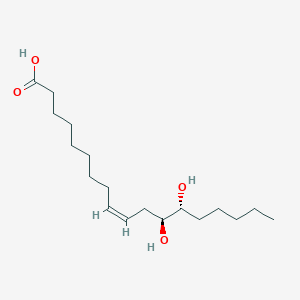

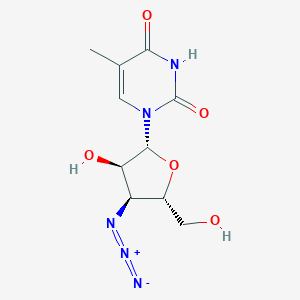
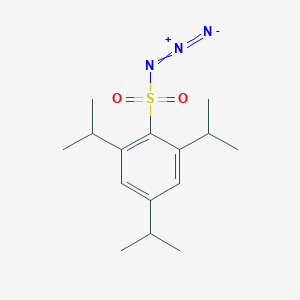
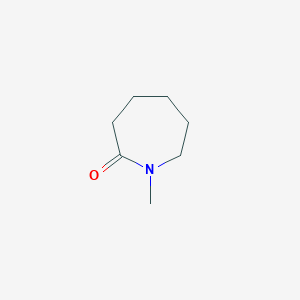
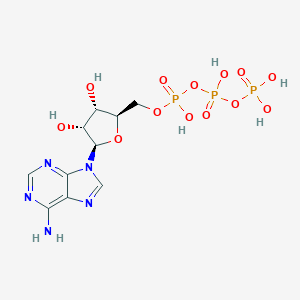
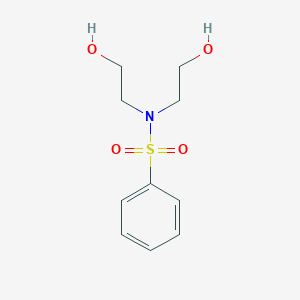
![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)

